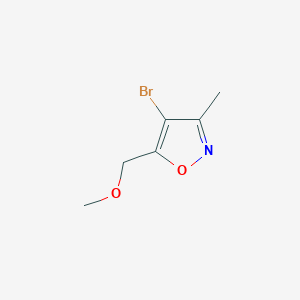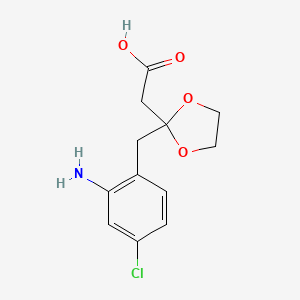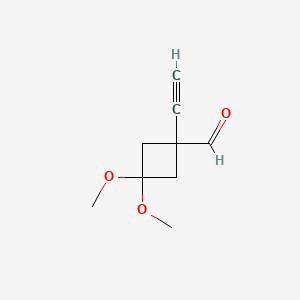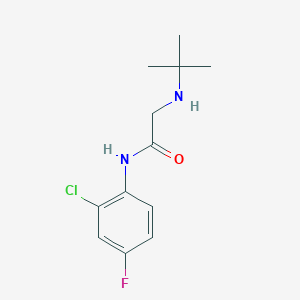
4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is a boronic acid derivative. This compound is significant due to its unique structure, which includes a trifluoromethyl group and a cyclopropyl ring. These features contribute to its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane typically involves a two-step substitution reaction. The starting materials include 2-(trifluoromethyl)phenylcyclopropane and a boronic acid derivative. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
科学的研究の応用
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. The trifluoromethyl group enhances the compound’s stability and reactivity, making it an effective intermediate in organic synthesis .
類似化合物との比較
Similar compounds to 4,4,5,5-Tetramethyl-2-(1-(2-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane include:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a boronic acid ester group and is used in similar applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound is used as a reagent for phosphitylation reactions and shares some structural similarities with the title compound.
The uniqueness of this compound lies in its trifluoromethyl group and cyclopropyl ring, which contribute to its enhanced stability and reactivity compared to other boronic acid derivatives.
特性
分子式 |
C16H20BF3O2 |
|---|---|
分子量 |
312.1 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H20BF3O2/c1-13(2)14(3,4)22-17(21-13)15(9-10-15)11-7-5-6-8-12(11)16(18,19)20/h5-8H,9-10H2,1-4H3 |
InChIキー |
VHFAVNDCHFIPFU-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=CC=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



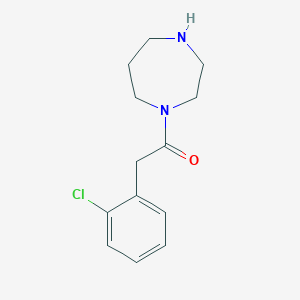
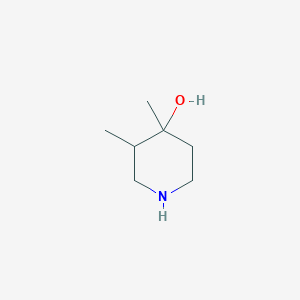
![Azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;trihydrate](/img/structure/B14900251.png)
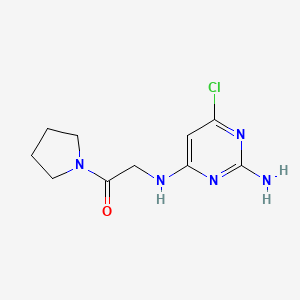
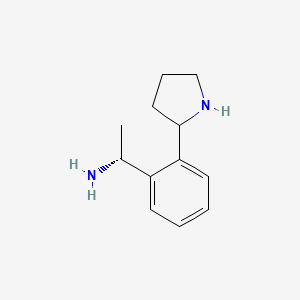
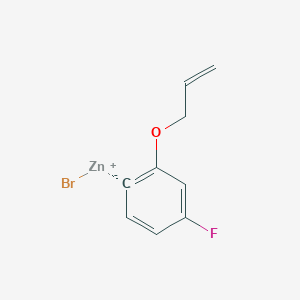
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
